Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C21H18O5S. It has a complex structure that includes a benzaldehyde group, a sulfonyl group, and a phenylmethoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 382.43. Other physical and chemical properties such as its refractive index, density, and exact mass would need to be determined experimentally .Scientific Research Applications
Application 1: Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient
- Summary of the Application : P-Toluenesulfonates may be formed when p-toluenesulfonic acid reacts with methanol, ethanol, or propanol used in the reaction pathway. These compounds are carcinogenic and need to be accurately monitored and quantified both during the process and in the final control of the drug substance .
- Methods of Application : High performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance .
- Results or Outcomes : The United States Food and Drug Administration (U.S. FDA) as well as the European Medicines Agency (EMA) have established a threshold of toxicological concern (TTC) of 1.5 μg/day for genotoxic impurities for long-term treatments with a drug product .
Application 2: Determination of p-Toluenesulfonic Acid in Water-Insoluble Drugs
- Summary of the Application : p-Toluenesulfonic acid is widely used in the pharmaceutical industry as a counterion for basic drugs because of its strong acidic and hydrophilic properties. Therefore, for drug quality control and authenticity testing it is important to determine the content of p-toluenesulfonic acid in drug substances and products .
- Methods of Application : A Reagent-FreeTM IC (RFICTM) approach is applied to the determination of p-toluenesulfonic acid in water-insoluble drugs using an on-line matrix-elimination .
- Results or Outcomes : Good linearity was observed from 10 to 150 mg/L when plotting the concentration versus peak area. The linear regression equation was A = 0.0255c – 0.0754, where A represents peak area, c represents concentration of the analyte .
Application 3: Genotox Monitoring using UPLC/UV-MS
- Summary of the Application : Alkyl esters of sulfonic acids, particularly methanesulfonic, benzenesulfonic, and p-toluenesulfonic acid esters, are a common class of reagents used in the pharmaceutical industry as alkylating agents, catalysts, and in purification steps of the chemical synthesis of a drug substance .
- Methods of Application : UltraPerformance LC (UPLC) column packing materials UPLC/UV-MS is used for the analysis of benzenesulfonic acid, p-toluenesulfonic acid, and their alkyl esters .
- Results or Outcomes : UPLC provides both high resolution and a high-throughput analysis, reducing analysis times from as much as 30 minutes to only 5 minutes .
Application 4: Synthesis of O-Benzyl Esters of Amino Acids
- Summary of the Application : p-Toluenesulfonic acid is used to improve the solubility of amino acids in benzyl alcohol in the absence of any solvent, and also to maintain an acidic environment for preventing side-reaction between p-TsCl and the amine function of the amino acid .
- Methods of Application : The p-toluenesulfonate is a good leaving group, it is then replaced by carboxylate to form the benzyl ester of tryptophan .
- Results or Outcomes : This method provides a facile synthesis of O-benzyl esters of amino acids .
Application 5: Genotox Monitoring using UPLC/UV-MS
- Summary of the Application : Alkyl esters of sulfonic acids, particularly methanesulfonic, benzenesulfonic, and p-toluenesulfonic acid esters, are a common class of reagents used in the pharmaceutical industry as alkylating agents, catalysts, and in purification steps of the chemical synthesis of a drug substance .
- Methods of Application : UltraPerformance LC (UPLC) column packing materials UPLC/UV-MS is used for the analysis of benzenesulfonic acid, p-toluenesulfonic acid, and their alkyl esters .
- Results or Outcomes : UPLC provides both high resolution and a high-throughput analysis, reducing analysis times from as much as 30 minutes to only 5 minutes .
Application 6: Synthesis of O-Benzyl Esters of Amino Acids
- Summary of the Application : p-Toluenesulfonic acid is used to improve the solubility of amino acids in benzyl alcohol in the absence of any solvent, and also to maintain an acidic environment for preventing side-reaction between p-TsCl and the amine function of the amino acid .
- Methods of Application : The p-toluenesulfonate is a good leaving group, it is then replaced by carboxylate to form the benzyl ester of tryptophan .
- Results or Outcomes : This method provides a facile synthesis of O-benzyl esters of amino acids .
Safety And Hazards
properties
IUPAC Name |
(5-formyl-2-phenylmethoxyphenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYBPSFKUQJRRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate |
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